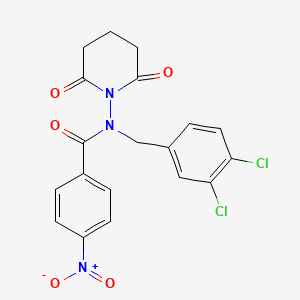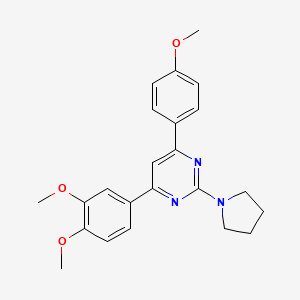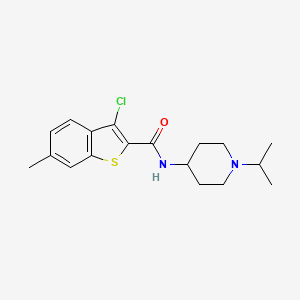
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide, also known as DNQX, is a competitive antagonist of glutamate receptors. It is a widely used tool compound in neuroscience research for investigating the role of glutamate receptors in various physiological processes.
Mecanismo De Acción
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce excitatory synaptic transmission and to block the induction of long-term potentiation, which is a cellular mechanism for learning and memory. It has also been shown to have anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide in lab experiments is its high potency and specificity for the AMPA and kainate receptors. This allows for precise manipulation of glutamate receptor activity. However, one limitation is that 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide is not selective for a specific subtype of AMPA or kainate receptor, which can make interpretation of results more difficult.
Direcciones Futuras
There are several future directions for research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective and potent glutamate receptor antagonists for use in research and potentially as therapeutics. Additionally, research on the effects of 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide on other neurotransmitter systems, such as the GABAergic system, could provide further insights into its mechanisms of action.
Métodos De Síntesis
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide can be synthesized by reacting 6-nitro-7-cyano-2,3-dihydroxyquinoxaline with propylamine and methoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then reduced to form 5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-propylbenzenesulfonamide is used in various scientific research applications, including electrophysiology, neuropharmacology, and neurochemistry. It is commonly used to study the role of glutamate receptors in synaptic transmission, plasticity, and learning and memory.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-8-15-22(19,20)12-9-10(4-5-11(12)21-2)16-13(17)6-7-14(16)18/h4-5,9,15H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTTURILYHEZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-propylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


